Bepotastine nicotinate

Description

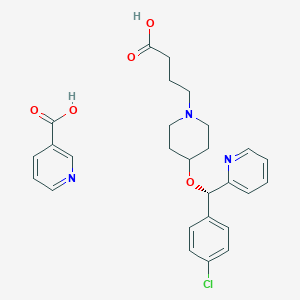

Structure

2D Structure

Properties

CAS No. |

1206695-39-7 |

|---|---|

Molecular Formula |

C27H30ClN3O5 |

Molecular Weight |

512.0 g/mol |

IUPAC Name |

4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;pyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H25ClN2O3.C6H5NO2/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;8-6(9)5-2-1-3-7-4-5/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-4H,(H,8,9)/t21-;/m0./s1 |

InChI Key |

KMLYDGIAPQGTQZ-BOXHHOBZSA-N |

Isomeric SMILES |

C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O |

Canonical SMILES |

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Synthesis and Chemical Development of Bepotastine Nicotinate

Chemical Synthesis Pathways for Bepotastine (B66143) Precursors

The synthesis of Bepotastine initiates with the preparation of its key precursors. A crucial intermediate is (S)-4-chlorophenylpyridylmethanol, which provides the necessary stereochemistry for the final active pharmaceutical ingredient (API). Biocatalytic approaches have been explored for the efficient synthesis of this intermediate. One such method utilizes an engineered alcohol dehydrogenase (ADH). This enzyme facilitates the asymmetric reduction of a bulky diaryl ketone precursor, yielding (S)-4-chlorophenylpyridylmethanol with high enantiomeric excess. The space-time yield for this biocatalytic reduction has been reported to be as high as 263.4 g·L−1·day−1 gd3services.compharmafeatures.com.

Another key precursor is the piperidine (B6355638) moiety. A common starting material is 4-hydroxypiperidine, which undergoes several reaction steps to be incorporated into the Bepotastine structure.

The general synthetic strategy for Bepotastine involves the coupling of these two main precursors. The racemic compound, (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine, is often synthesized first and then subjected to chiral resolution to isolate the desired (S)-enantiomer. Various resolving agents have been utilized for this purpose, including N-acyl amino acids like N-acetyl-L-phenylalanine and N-benzyloxycarbonyl-L-aspartic acid uga.edupharmacompass.com. The choice of resolving agent is critical for achieving high optical purity of the subsequent intermediates.

An alternative pathway involves the early introduction of the chiral center, thereby avoiding a later-stage resolution. This can be achieved through asymmetric synthesis of a key intermediate.

Once the (S)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine is obtained, it is reacted with a C4-alkylating agent, such as ethyl 4-bromobutanoate, in the presence of a base to introduce the butanoic acid side chain. Subsequent hydrolysis of the ester yields the Bepotastine free base uga.edu.

Below is a table summarizing some of the key precursors and reagents in Bepotastine synthesis:

| Precursor/Reagent | Role in Synthesis |

| 4-chlorophenyl(pyridin-2-yl)methanone | Starting material for the chiral alcohol intermediate |

| Engineered Alcohol Dehydrogenase | Biocatalyst for asymmetric reduction |

| (S)-4-chlorophenylpyridylmethanol | Key chiral intermediate |

| 4-hydroxypiperidine | Piperidine ring source |

| N-acetyl-L-phenylalanine | Chiral resolving agent |

| Ethyl 4-bromobutanoate | Introduction of the butanoic acid side chain |

Salt Formation Methodologies for Bepotastine Nicotinate (B505614)

A likely method for the preparation of Bepotastine nicotinate would involve dissolving the Bepotastine free base and a stoichiometric equivalent of nicotinic acid in a suitable solvent or a mixture of solvents. The choice of solvent is crucial and is typically one in which both the free base and the acid are soluble, but the resulting salt has limited solubility, thus facilitating its crystallization.

Based on the synthesis of other pharmaceutical nicotinate salts, a typical procedure would be as follows:

Dissolve the Bepotastine free base in a suitable solvent, such as a mixture of acetone (B3395972) and isopropanol.

In a separate vessel, dissolve nicotinic acid in the same solvent system.

Combine the two solutions, likely with stirring, to initiate the acid-base reaction and subsequent salt formation.

The this compound salt would then be expected to precipitate out of the solution. The crystallization process can be encouraged by methods such as cooling, slow evaporation of the solvent, or the addition of an anti-solvent.

The resulting solid would be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried under vacuum.

The pKa values of the Bepotastine free base and nicotinic acid would be a key consideration to ensure efficient salt formation.

Optimization of Synthesis for Pharmaceutical Grade this compound

The optimization of the synthesis of pharmaceutical-grade this compound would focus on several key aspects to ensure high purity, yield, and reproducibility. This involves a systematic approach to refining the reaction and crystallization conditions.

Reaction Condition Optimization:

Solvent Selection: A screening of various pharmaceutically acceptable solvents would be conducted to find the optimal system for the salt formation reaction. The ideal solvent would provide good solubility for the reactants and promote the crystallization of a stable, pure salt form vxppharma.com.

Stoichiometry: While a 1:1 molar ratio of Bepotastine to nicotinic acid is expected, slight variations may be explored to maximize the yield and minimize impurities.

Temperature and Time: The reaction temperature and duration would be optimized to ensure complete salt formation without promoting the formation of degradation products.

Crystallization Process Optimization:

Supersaturation Control: The level of supersaturation is a critical parameter that influences crystal size distribution and polymorphism. Techniques such as controlled cooling profiles, anti-solvent addition rates, and evaporation rates would be optimized to achieve the desired crystal attributes vxppharma.com.

Seeding: The use of seed crystals of the desired polymorphic form of this compound can be employed to control the crystallization process, ensuring batch-to-batch consistency and preventing the formation of metastable polymorphs uga.edu.

pH Control: In aqueous or partially aqueous systems, the pH would be a critical parameter to control, as it directly affects the ionization state of both Bepotastine and nicotinic acid and thus the salt formation equilibrium.

Impurity Purging: The crystallization process would be designed to effectively purge process-related impurities and any unreacted starting materials, ensuring the final product meets the stringent purity requirements for a pharmaceutical-grade substance.

The following table outlines key parameters for optimization:

| Parameter | Objective |

| Solvent System | Maximize reactant solubility, promote salt crystallization, ensure purity |

| Temperature Profile | Ensure complete reaction, control nucleation and crystal growth |

| Agitation Rate | Promote mass transfer, prevent agglomeration, influence crystal size |

| Seeding Strategy | Control polymorphism, ensure batch consistency |

Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Process Safety: A thorough safety assessment would be conducted for all steps of the synthesis. This includes evaluating the thermal stability of reactants and products, identifying any potential for runaway reactions, and ensuring appropriate handling procedures for all chemicals are in place.

Equipment and Engineering:

Reactor Design: The choice of reactor material and design is critical to prevent corrosion and ensure efficient mixing and heat transfer at a larger scale.

Heat and Mass Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can impact heat transfer and mixing efficiency. The process parameters would need to be adjusted to account for these changes to maintain consistent product quality worldpharmatoday.com.

Solid Handling: The filtration and drying of the final product at a large scale require specialized equipment to ensure efficient solid-liquid separation and uniform drying without degrading the product.

Quality Control and Regulatory Compliance:

Process Analytical Technology (PAT): The implementation of in-process controls, such as real-time monitoring of particle size and concentration, can help ensure the process remains within the desired parameters.

Good Manufacturing Practices (GMP): The entire manufacturing process must adhere to GMP guidelines to ensure the final product is of high quality and suitable for human use. This includes stringent control over raw materials, detailed documentation of all manufacturing steps, and thorough validation of the process vxppharma.com.

Polymorphism Control: On a large scale, the control of polymorphism becomes even more critical. The crystallization process must be robust to consistently produce the desired crystalline form of this compound, as different polymorphs can have different physical properties that may impact the drug's performance uga.eduftloscience.com.

Key considerations for the scale-up are summarized in the table below:

| Aspect | Key Considerations |

| Chemistry | Robustness of the reaction, potential for side reactions at scale, impurity profile. |

| Engineering | Heat and mass transfer, mixing efficiency, equipment selection, solid handling. |

| Safety | Hazard analysis of all process steps, containment strategies. |

| Quality | Control of critical process parameters, implementation of PAT, adherence to GMP. |

| Economics | Process efficiency, solvent recovery, overall cost of goods. |

Preclinical Pharmacological Characterization of Bepotastine Nicotinate

Molecular Mechanisms of Action

Bepotastine (B66143) exerts its anti-allergic effects through a multi-faceted approach, targeting several key pathways involved in the inflammatory cascade. Its pharmacological profile includes potent histamine (B1213489) H1 receptor antagonism, stabilization of mast cells, and inhibition of eosinophil migration, alongside the modulation of various inflammatory mediators.

Histamine H1 Receptor Antagonism Studies

Bepotastine is a second-generation antihistamine that acts as a potent and highly selective antagonist of the histamine H1 receptor. nih.govresearchgate.netnih.gov By binding to this receptor, bepotastine competitively inhibits the action of histamine, a primary mediator of allergic reactions. This antagonism directly counteracts symptoms such as itching and vascular hyperpermeability. nih.govnih.gov Unlike first-generation antihistamines, bepotastine has low affinity for penetrating the blood-brain barrier, which is predictive of reduced sedative effects. nih.govresearchgate.net Positron Emission Tomography (PET) studies in humans have confirmed a low level of brain H1 receptor occupancy (approximately 15%) after oral administration, which is consistent with its classification as a second-generation, non-sedating antihistamine. elsevierpure.comnih.gov

Mast Cell Stabilization Mechanisms (In vitro Models)

Beyond its direct antihistaminic action, bepotastine demonstrates significant mast cell stabilizing properties. nih.gov In vitro studies have shown that bepotastine inhibits the release of histamine from mast cells. nih.gov This mechanism is crucial as it prevents the degranulation of mast cells and the subsequent release of a wide array of pre-formed and newly synthesized inflammatory mediators that orchestrate the allergic response. Research on rat peritoneal mast cells stimulated with the ionophore A23187 has demonstrated this membrane-stabilizing effect. nih.gov

| Compound | Model System | Stimulus | Concentration for Significant Inhibition | Reference |

|---|---|---|---|---|

| Bepotastine | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | 1000 µM | medchemexpress.commedchemexpress.com |

Eosinophil Migration Inhibition Pathways (In vitro Models)

Eosinophils are key effector cells in the late-phase reaction of allergic inflammation. Bepotastine has been shown to directly inhibit the migration and infiltration of eosinophils into inflammatory sites. nih.govnih.gov In vitro studies using guinea pig peritoneal eosinophils have demonstrated that bepotastine inhibits chemotaxis induced by leukotriene B4 (LTB4). nih.gov This action helps to suppress the sustained inflammation and tissue damage associated with chronic allergic conditions.

Modulation of Inflammatory Mediator Production (e.g., IL-5, LTB4, LTD4, PAF)

Bepotastine's anti-inflammatory activity extends to the inhibition of several key pro-inflammatory mediators beyond histamine.

Interleukin-5 (IL-5): Bepotastine has been found to inhibit the biosynthesis of the pro-inflammatory cytokine IL-5. nih.govresearchgate.netnih.gov IL-5 is critical for the differentiation, activation, and survival of eosinophils. In vitro studies using human peripheral blood mononuclear cells from sensitive donors showed that bepotastine significantly inhibited antigen-induced IL-5 production. nih.gov This effect was observed to be more potent than that of ketotifen (B1218977) or cetirizine (B192768). nih.gov

| Compound | Concentration | Inhibition of IL-5 Production | Reference |

|---|---|---|---|

| Bepotastine | 10 µM | Significant | nih.gov |

| 100 µM | Significant | nih.gov | |

| Bepotastine (pre-incubation) | 0.1 µM | Significant | nih.gov |

| Ketotifen | <100 µM | Not Significant | nih.gov |

| 100 µM | Significant | nih.gov | |

| Cetirizine | <100 µM | Not Significant | nih.gov |

| 100 µM | Significant | nih.gov |

Leukotrienes (LTB4 and LTD4): The compound has been shown to inhibit the activity of leukotriene B4 (LTB4) and leukotriene D4 (LTD4). nih.govresearchgate.net LTB4 is a potent chemoattractant for neutrophils and eosinophils, while cysteinyl-leukotrienes like LTD4 contribute to bronchoconstriction and increased vascular permeability. nih.gov

Platelet-Activating Factor (PAF): Bepotastine has also been shown to suppress eosinophil infiltration induced by Platelet-Activating Factor (PAF) in preclinical models. nih.govmedchemexpress.commedchemexpress.com PAF is a potent phospholipid mediator involved in a wide range of inflammatory processes, including platelet aggregation and increasing vascular permeability. nih.gov

Receptor Binding and Selectivity Profiles

The therapeutic efficacy and safety profile of bepotastine are significantly influenced by its specific binding characteristics to the histamine H1 receptor and its lack of affinity for other receptors.

Histamine H1 Receptor Binding Affinity Analysis (e.g., IC50 values)

Despite the absence of a specific IC50 value, the selectivity of bepotastine is well-documented. It shows negligible affinity for a range of other receptors, including histamine H3, α1- and α2-adrenergic, serotonin (B10506) (5-HT2), muscarinic, and benzodiazepine (B76468) receptors. nih.govresearchgate.net This high degree of selectivity is a key factor in its favorable safety profile, as it avoids the undesirable side effects often associated with the off-target binding of older antihistamines.

Investigation of Affinity for Non-Histamine Receptors (e.g., H3, adrenergic, serotonergic, muscarinic, benzodiazepine, sigma receptors)

Bepotastine demonstrates a high degree of selectivity for the histamine H₁ receptor. In vitro receptor-binding assays have shown that bepotastine possesses potent and highly selective H₁-receptor antagonist activity. researchgate.net Its affinity for other receptors is negligible, which is a characteristic feature of second-generation antihistamines. researchgate.netresearchgate.net

Studies have confirmed that bepotastine has no significant activity or affinity for a range of other receptors, including histamine H₃, α₁-adrenergic, α₂-adrenergic, β-adrenergic, serotonin (5-HT₂), muscarinic, and benzodiazepine receptors. researchgate.netresearchgate.netnih.gov This high selectivity for the H₁ receptor is believed to contribute to its focused therapeutic action and a lower incidence of undesirable side effects often associated with first-generation antihistamines that interact with multiple receptor systems. researchgate.net While some histamine H₃ receptor antagonists have shown affinity for the sigma-1 receptor, bepotastine's profile is characterized by its specific action on the H₁ receptor. nih.gov

Table 1: Bepotastine Receptor Binding Affinity

This table summarizes the binding affinity of bepotastine for various non-histamine receptors based on in vitro assays.

| Receptor | Binding Affinity |

| Histamine H₃ | Negligible researchgate.netresearchgate.net |

| Adrenergic (α₁, α₂, β) | Negligible researchgate.netresearchgate.netnih.gov |

| Serotonergic (5-HT₂) | Negligible researchgate.netresearchgate.netnih.gov |

| Muscarinic | Negligible researchgate.netresearchgate.netnih.gov |

| Benzodiazepine | Negligible researchgate.netresearchgate.netnih.gov |

Comparative Receptor Pharmacology with Other Antihistamines (In vitro)

In vitro studies highlight bepotastine's potent and highly selective antagonism of the histamine H₁ receptor when compared to other antihistamines. While direct, broad-panel comparative receptor binding assays against a wide array of non-histamine receptors are not extensively detailed in the provided sources, the existing data consistently underscores its selectivity. For instance, PET studies in humans, which measure receptor occupancy in the brain, have shown that bepotastine has a much lower occupancy of cerebral H₁ receptors compared to first-generation antihistamines like diphenhydramine, a property it shares with other second-generation antihistamines such as fexofenadine (B15129) and ebastine. elsevierpure.com This suggests a lower potential for centrally-mediated side effects. The primary distinguishing feature of bepotastine in receptor pharmacology is its focused, high-affinity binding to the H₁ receptor with minimal interaction with other receptors known to cause adverse effects. researchgate.netnih.gov

Cellular and Tissue-Level Pharmacodynamics (In vitro)

Histamine Release Inhibition from Mast Cells (e.g., Rat Peritoneal Mast Cells)

Bepotastine exhibits mast cell stabilizing effects by inhibiting the release of histamine. nih.gov In vitro studies using rat peritoneal mast cells have demonstrated this activity. When mast cells were stimulated with calcium ionophore A23187, bepotastine significantly inhibited the subsequent release of histamine. arvojournals.org One study found that bepotastine at a concentration of 1 mM caused a statistically significant inhibition of histamine release. arvojournals.org Another study showed that bepotastine dose-dependently inhibited degranulation in human conjunctival mast cells with an IC₅₀ of 252 µM. arvojournals.org

Comparatively, the effects of bepotastine on histamine release are more potent than those of olopatadine (B1677272), which showed no inhibitory effect up to 1 mM in one study. arvojournals.org Ketotifen also inhibits histamine release; however, its effect was noted to be attenuated at higher concentrations (1 mM), whereas it was effective at a lower concentration of 0.1 mM. arvojournals.org Bepotastine's ability to inhibit mast cell degranulation is a key mechanism in its multi-faceted anti-allergic action. nih.govresearchgate.net

Table 2: Comparative Inhibition of Histamine Release from Mast Cells (In vitro)

This table compares the in vitro efficacy of bepotastine and other antihistamines in inhibiting histamine release from stimulated mast cells.

| Compound | Concentration | % Inhibition of Histamine Release (vs. Control) | Cell Type | Stimulant |

| Bepotastine | 1 mM | Significant inhibition (p<0.01) arvojournals.org | Rat Peritoneal Mast Cells | A23187 arvojournals.org |

| Bepotastine | 252 µM | 50% (IC₅₀) arvojournals.org | Human Conjunctival Mast Cells | IgE Challenge arvojournals.org |

| Ketotifen | 0.1 mM | Significant inhibition arvojournals.org | Rat Peritoneal Mast Cells | A23187 arvojournals.org |

| Ketotifen | 1 mM | Effect attenuated arvojournals.org | Rat Peritoneal Mast Cells | A23187 arvojournals.org |

| Olopatadine | up to 1 mM | No inhibition arvojournals.org | Rat Peritoneal Mast Cells | A23187 arvojournals.org |

| Olopatadine | 559 µM | 50% (IC₅₀) arvojournals.org | Human Conjunctival Mast Cells | IgE Challenge arvojournals.org |

Eosinophil Chemotaxis Assays (e.g., Guinea Pig Peritoneal Eosinophils)

Bepotastine has demonstrated a significant inhibitory effect on eosinophil migration, a critical component of the late-phase allergic reaction. nih.govnih.gov In vitro chemotaxis assays using guinea pig peritoneal eosinophils have shown that bepotastine effectively suppresses eosinophil movement toward chemoattractants like leukotriene B₄ (LTB₄). nih.govarvojournals.orgnih.gov

Table 3: Comparative Inhibition of LTB₄-Induced Eosinophil Chemotaxis (In vitro)

This table shows the comparative effects of bepotastine and other antihistamines on the chemotaxis of guinea pig peritoneal eosinophils.

| Compound | Concentration | % of Control Migration |

| Bepotastine | 0.1 mM | 81.4% arvojournals.org |

| Bepotastine | 1 mM | 30.7% arvojournals.org |

| Ketotifen | 0.1 mM | 79.3% arvojournals.org |

| Ketotifen | 1 mM | 1.8% arvojournals.org |

| Olopatadine | 1 mM | 68.5% arvojournals.org |

Vascular Permeability Modulation in Cellular Models

Bepotastine effectively suppresses vascular hyperpermeability, a key event in the allergic inflammatory response. nih.govresearchgate.net While many studies are conducted in vivo, the mechanism is rooted in its action at the cellular level. Histamine, released from mast cells, acts on H₁ receptors on endothelial cells, leading to increased gaps between cells and subsequent leakage of plasma into the surrounding tissue. researchgate.net Bepotastine, as a potent H₁ receptor antagonist, blocks this initial step. researchgate.net

In vitro models of the arterial endothelial barrier are used to measure the transfer of macromolecules across confluent monolayers of endothelial cells. nih.gov Inflammatory mediators can induce concentration-dependent increases in the transfer of substances like albumin across these cellular barriers. nih.gov By blocking the histamine H₁ receptor on endothelial cells, bepotastine prevents the signaling cascade that leads to increased permeability, thereby stabilizing the endothelial barrier. This action has been demonstrated in models where bepotastine pretreatment effectively blocks histamine-induced extravasation. researchgate.net

Investigations into Anti-inflammatory Cytokine Modulation (e.g., IL-5 biosynthesis)

Beyond its direct effects on histamine receptors and mast cells, bepotastine also exhibits anti-inflammatory properties by modulating the production of cytokines. nih.govnih.gov Specifically, bepotastine has been shown to inhibit the biosynthesis of the pro-inflammatory cytokine Interleukin-5 (IL-5). researchgate.netnih.govnih.gov IL-5 is a key cytokine involved in the maturation, activation, and survival of eosinophils.

In a study using peripheral blood mononuclear cells (PBMCs) from sensitive donors, bepotastine significantly inhibited antigen-induced IL-5 production at concentrations of 10 and 100 µM. nih.gov The inhibitory effect was even more pronounced when the cells were pre-incubated with bepotastine before antigen stimulation, with significant inhibition observed at a concentration as low as 0.1 µM. nih.gov When compared to other antihistamines, bepotastine's effect on IL-5 production was more potent. Ketotifen and cetirizine also inhibited IL-5 production, but their effects were only statistically significant at the higher concentration of 100 µM. nih.gov This suppression of IL-5 production suggests that bepotastine can interfere with the allergic cascade at the level of cytokine signaling, potentially reducing eosinophil-mediated inflammation. nih.govnih.gov

Animal Model Studies (In vivo Pharmacodynamics)

The in vivo pharmacological effects of bepotastine, the active moiety in bepotastine nicotinate (B505614), have been extensively evaluated in various animal models of allergic inflammation. These studies demonstrate its potent antihistaminic and anti-allergic properties through multiple mechanisms of action. Research has primarily utilized the bepotastine besilate salt; however, studies have suggested that bepotastine nicotinate is bioequivalent to the besilate formulation nih.gov.

Inhibition of Histamine-Induced Vascular Hyperpermeability (e.g., Guinea Pig, Rabbit Models)

Bepotastine has been shown to dose-dependently inhibit the acceleration of histamine-induced vascular permeability in guinea pig models researchgate.netnih.gov. This effect is a key indicator of its H1 receptor antagonist activity. In studies using guinea pigs, topically administered bepotastine besilate significantly inhibited conjunctival vascular hyperpermeability induced by subconjunctival histamine injection nih.gov. The leakage of blood vessels, a primary symptom of allergic reactions, was effectively blocked by pretreatment with bepotastine researchgate.net.

The inhibitory effect on vascular permeability demonstrates bepotastine's capacity to counteract one of the principal actions of histamine released from mast cells during an allergic response. Studies have shown that bepotastine besilate is more potent than several other antihistamines in reducing vascular hyperpermeability in various animal models of allergic conjunctivitis nih.gov.

Table 1: Effect of Bepotastine on Histamine-Induced Vascular Permeability in Guinea Pigs

| Compound | Concentration | Outcome |

|---|---|---|

| Bepotastine Besilate | 1.0% | Significantly more effective than Olopatadine 0.1% |

Data derived from studies on bepotastine besilate in guinea pig models of histamine-induced hyperpermeability nih.gov.

Suppression of Eosinophil Infiltration in Allergic Inflammation Models (e.g., Guinea Pig Conjunctivitis)

Beyond its antihistaminic effects, bepotastine demonstrates significant anti-inflammatory properties by inhibiting the migration of eosinophils into inflamed tissues drugbank.com. In a guinea pig model, bepotastine besilate was shown to suppress platelet-activating factor (PAF)-induced eosinophil infiltration into conjunctival tissue nih.gov. Eosinophils are key inflammatory cells involved in the late phase of allergic reactions, and their presence contributes to chronic inflammation and tissue damage.

The ability of bepotastine to inhibit eosinophil chemotaxis suggests it can modulate the allergic response beyond the initial histamine-mediated symptoms nih.govdrugbank.com. This action points to a broader mechanism that includes the stabilization of mast cells and interference with other pathways of allergic inflammation researchgate.netnih.govdrugbank.com.

Table 2: Bepotastine's Effect on Eosinophil Infiltration in Guinea Pig Conjunctiva

| Model | Compound | Effect |

|---|

Finding from an in vivo guinea pig model evaluating eosinophil recruitment nih.gov.

Anti-Allergic Activity in Passive Cutaneous Anaphylaxis Models (e.g., Guinea Pig)

The anti-allergic efficacy of bepotastine has been confirmed in the passive cutaneous anaphylaxis (PCA) model in guinea pigs researchgate.netnih.gov. The PCA reaction is a classic in vivo model for Type I hypersensitivity, mimicking the localized allergic reaction in the skin. In this model, bepotastine demonstrated inhibitory effects on the homologous PCA reaction researchgate.netnih.gov.

Furthermore, in a passive sensitization model of allergic conjunctivitis in guinea pigs, bepotastine besilate (1.0%) was found to be significantly more effective at inhibiting conjunctival vascular hyperpermeability than levocabastine (B1674950) (0.025%) nih.gov. This demonstrates potent anti-allergic activity in a model that relies on antibody-mediated mast cell degranulation.

Comparative Pharmacological Efficacy in Animal Models (e.g., versus Olopatadine, Ketotifen, Levocabastine)

Comparative studies in various animal models have consistently highlighted the potent activity of bepotastine relative to other established anti-allergic agents.

Versus Olopatadine : In a guinea pig model of histamine-induced conjunctival vascular permeability, bepotastine besilate 1.0% was significantly more effective than olopatadine 0.1% nih.gov. However, another study measuring the dose required to achieve 50% efficacy (ED50) found olopatadine to be more potent, with an ED50 of 0.002% compared to 0.028% for bepotastine arvojournals.org.

Versus Ketotifen : Bepotastine besilate 1.0% was more effective than ketotifen 0.05% in suppressing PAF-induced eosinophil infiltration into the conjunctival tissue of guinea pigs nih.gov.

Versus Levocabastine : In a guinea pig model of passively sensitized allergic conjunctivitis, bepotastine besilate 1.0% showed significantly greater inhibition of vascular hyperpermeability compared to levocabastine 0.025% nih.gov.

Table 3: Comparative Efficacy of Topical Antihistamines in Guinea Pig Models

| Model | Bepotastine Besilate | Comparator | Result |

|---|---|---|---|

| Histamine-Induced Hyperpermeability | 1.0% | Olopatadine 0.1% | Bepotastine was significantly more effective nih.gov. |

| PAF-Induced Eosinophil Infiltration | 1.0% | Ketotifen 0.05% | Bepotastine suppressed infiltration more effectively nih.gov. |

Preclinical Pharmacokinetic and Biopharmaceutical Evaluation of Bepotastine Nicotinate

Absorption Characteristics in Animal Models

The absorption profile of bepotastine (B66143) has been characterized in several non-human species to understand its bioavailability and pharmacokinetic behavior following different routes of administration.

Studies involving bepotastine nicotinate (B505614) have demonstrated favorable oral absorption characteristics in beagle dogs. Research was conducted to compare the pharmacokinetic profile of a novel bepotastine nicotinate tablet to the commercially available bepotastine besilate tablet (Talion®). nih.govresearchgate.net The investigation found that this compound exhibits higher solubility across a range of pH levels (1.2, 4.0, and 6.8) compared to the besilate salt. nih.gov

A comparative pharmacokinetic study in beagle dogs established that the this compound formulation is bioequivalent to the bepotastine besilate formulation. nih.govresearchgate.net The key pharmacokinetic parameters, namely the area under the concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax), were comparable between the two salt forms, indicating similar rates and extents of absorption. nih.gov

Table 1: Bioequivalence of this compound in Beagle Dogs

| Parameter | This compound (Test) | Bepotastine Besilate (Reference) | Outcome |

|---|---|---|---|

| AUC | Comparable to Reference | Standard | Bioequivalent |

| Cmax | Comparable to Reference | Standard | Bioequivalent |

Intravenous (IV) administration has been utilized in preclinical studies, particularly in rats, to assess the systemic exposure and distribution of bepotastine, bypassing the absorption phase. Following a single intravenous administration of bepotastine besilate at a dose of 3 mg/kg in rats, plasma concentrations were analyzed to understand the compound's distribution profile, particularly its penetration into the central nervous system. nih.govresearchgate.net

While detailed systemic exposure parameters like clearance and volume of distribution from these specific IV studies are not fully detailed in the reviewed literature, the studies were fundamental in determining tissue distribution characteristics. Oral administration studies in rats with radiolabeled bepotastine besilate (3 mg/kg) showed that the compound is rapidly absorbed, with maximum plasma levels achieved within 30 minutes of dosing. fda.gov

Distribution Studies in Non-Human Species

The distribution of a drug compound throughout the body is a critical factor in its efficacy and potential for off-target effects. Studies in non-human species have elucidated the distribution pattern of bepotastine.

A significant finding from preclinical research is the limited distribution of bepotastine into the brain. nih.gov Following intravenous administration of 3 mg/kg bepotastine besilate in rats, the concentration of the compound in the brain was found to be significantly lower than in the plasma. nih.govresearchgate.net

This restricted brain penetration is attributed to the activity of the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier. nih.gov In vitro studies confirmed that bepotastine is a substrate of P-gp. nih.gov Further in vivo experiments in mdr1-knockout mice, which lack P-gp, showed that the brain-to-plasma free concentration ratio was three times higher than in wild-type mice, confirming that P-gp actively limits bepotastine's entry into the brain. nih.gov Studies in pregnant rats also showed that following an oral dose, concentrations of bepotastine in fetal tissues were one-third to one-tenth of the concentration in maternal blood plasma. fda.gov

The binding of drugs to plasma proteins influences their distribution and availability to target tissues. While specific data on bepotastine's binding to rat plasma proteins is not extensively published, the general plasma protein binding for bepotastine is reported to be moderate. It is important to note that the extent of plasma protein binding can exhibit significant interspecies variation. For some compounds, binding can be as high as 98% in rat plasma and differ from that observed in dog or human plasma. frontiersin.org Therefore, direct measurement in rat plasma is a key component of a complete preclinical evaluation.

Metabolism Pathways in Animal Systems

Bepotastine undergoes minimal metabolism in animal systems, with the majority of the compound being eliminated unchanged. In both rats and dogs, the primary route of elimination is through excretion in urine and feces. fda.gov Studies indicate that approximately 75-90% of an administered dose is excreted unchanged in the urine. mdpi.com

While bepotastine appears to be a substrate for Cytochrome P450 (CYP) metabolism in rodents, it is not a significant target or inhibitor of human CYP enzymes. fda.govmdpi.com This low level of metabolic conversion suggests that metabolism is a minor pathway for bepotastine clearance in the animal models studied, with renal excretion being the predominant mechanism.

Table 2: Summary of Preclinical Pharmacokinetic Findings for Bepotastine

| Parameter | Animal Model | Finding |

|---|---|---|

| Oral Absorption | Beagle Dog | This compound is rapidly absorbed and bioequivalent to bepotastine besilate. nih.gov |

| Brain Penetration | Rat | Concentrations in the brain are significantly lower than in plasma, limited by P-gp efflux. nih.govresearchgate.netnih.gov |

| Primary Elimination Route | Rat, Dog | Primarily excreted unchanged in urine (75-90%) and feces. fda.govmdpi.com |

| Metabolism | Rodents | Undergoes minimal metabolism via CYP450 enzymes. fda.govmdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Bepotastine |

| This compound |

| Bepotastine besilate |

| Bepotastine salicylate (B1505791) |

| Histamine (B1213489) |

| Serotonin (B10506) |

| Substance P |

Investigation of Cytochrome P450 Enzyme Involvement (Non-human microsomes)

Preclinical studies investigating the metabolic pathways of bepotastine have primarily utilized the besilate salt. In vitro studies with human liver microsomes have demonstrated that bepotastine is minimally metabolized by cytochrome P450 (CYP) isozymes bausch.cafda.gov. Specifically, bepotastine besilate did not show inhibitory effects on the activity of CYP3A4, CYP2C9, and CYP2C19, suggesting a low potential for drug interactions mediated by these enzymes bausch.cafda.gov. The effect on other CYP enzymes such as CYP1A2, CYP2C8, and CYP2D6 was not extensively studied in these reports bausch.ca.

Metabolic Stability Assessments

Direct metabolic stability assessments for this compound in preclinical models are not extensively documented in the public domain. However, the consistently reported finding that bepotastine (as the besilate salt) is minimally metabolized suggests a high degree of metabolic stability bausch.cafda.govresearchgate.net. Metabolic stability is a critical parameter in drug development, often evaluated using in vitro systems like liver microsomes to predict in vivo hepatic clearance nih.govspringernature.com. The low level of metabolism observed for bepotastine besilate indicates that the compound is not readily broken down by metabolic enzymes, which aligns with its primary elimination route as an unchanged drug researchgate.netdrugbank.com. A study on various bepotastine salts, including the nicotinate form, found them to be stable in heat, light, and water, which speaks to their general chemical stability nih.gov.

Excretion Kinetics in Animal Models

The primary route of elimination for bepotastine in preclinical animal models is through urinary excretion. Studies conducted on rats and dogs with bepotastine besilate have consistently shown that a substantial portion of the administered dose is excreted unchanged in the urine fda.govresearchgate.netdrugbank.com. In dogs, it is suggested that bepotastine is primarily excreted by the kidney via glomerular filtration fda.gov. Following oral administration, approximately 75-90% of the bepotastine dose has been reported to be excreted in the urine as the parent compound bausch.cadrugbank.com. A smaller fraction is eliminated through bile researchgate.net. Given the pharmacokinetic equivalence established between the nicotinate and besilate salts, it is expected that this compound follows the same primary route of elimination.

The elimination half-life of bepotastine has been determined in preclinical models, primarily for the besilate salt. In rats, following a single oral administration of radiolabeled bepotastine besilate, the elimination half-life of radioactivity from the blood was approximately 3 hours researchgate.net. Other preclinical studies have estimated a terminal half-life of 7-8 hours after ophthalmic administration bausch.ca. The relatively short half-life necessitates specific dosage forms for sustained therapeutic effect researchgate.net.

Comparative Bioequivalence Studies of Bepotastine Salts

A key study was conducted to compare the pharmacokinetic profiles of this compound and bepotastine besilate in beagle dogs to establish bioequivalence nih.gov. In this research, tablets containing either this compound or the commercially available bepotastine besilate (Talion®) were administered. The results demonstrated that the two salt forms were bioequivalent in terms of the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax) nih.gov. This pharmacokinetic study confirmed that the test (nicotinate) and reference (besilate) products were equivalent in their pharmacokinetic properties nih.gov.

The study highlighted that while this compound exhibited higher solubility at various pH levels compared to the besilate salt, this did not translate to significant differences in bioavailability in the animal model nih.gov. The findings support the development of this compound as a viable alternative formulation to bepotastine besilate nih.gov.

Pharmacokinetic Parameters of Bepotastine Salts in Beagle Dogs

| Salt Form | Cmax (ng/mL) | AUC (ng·h/mL) | Bioequivalence |

|---|---|---|---|

| This compound | Data not individually reported | Data not individually reported | Demonstrated nih.gov |

| Bepotastine Besilate | Data not individually reported | Data not individually reported | Reference nih.gov |

Table showing the comparative bioequivalence of this compound and Bepotastine Besilate in beagle dogs. Specific mean values for Cmax and AUC were not provided in the abstract, but the study concluded bioequivalence was met. nih.gov

Comparative Dissolution Profiles of Salt Forms (In vitro)

The in vitro dissolution profile is a critical biopharmaceutical parameter that provides insights into the potential in vivo performance of a drug product. For a drug to be absorbed, it must first dissolve from its dosage form into the physiological fluids of the gastrointestinal tract. Comparative dissolution studies are therefore essential in the development of new salt forms of an active pharmaceutical ingredient (API), such as this compound, to ensure that its performance is comparable to or improved upon the established form, bepotastine besilate.

Research into novel salt forms of bepotastine has been driven by the aim of developing formulations with bioequivalence to the commercially available bepotastine besilate tablet, Talion®. nih.gov Studies have investigated the physicochemical properties of different bepotastine salts, including nicotinate and salicylate, to assess their potential as viable alternatives. nih.govresearchgate.net

A key finding from these preclinical evaluations is the superior solubility of this compound at various pH levels, simulating the conditions of the gastrointestinal tract (pH 1.2, 4.0, and 6.8), when compared to both bepotastine besilate and bepotastine salicylate. nih.govresearchgate.net This enhanced solubility is a promising characteristic, as it can be a determinant of dissolution rate and subsequent absorption.

Despite the higher intrinsic solubility of the nicotinate salt, tablets formulated with this compound using a conventional wet granulation method demonstrated dissolution rates that were similar to those of the bepotastine besilate tablets (Talion®) across several dissolution media. nih.govresearchgate.net This similarity in dissolution profiles is a crucial factor for establishing bioequivalence between the new salt form and the reference product.

While the available literature confirms the execution of these comparative dissolution studies and their outcomes, specific quantitative data from these profiles were not available in the public domain. Therefore, the following tables are presented as illustrative examples based on the qualitative descriptions found in the research, representing the reported similarity in dissolution between this compound and bepotastine besilate tablets.

Table 1: Illustrative Comparative Dissolution Profile in Simulated Gastric Fluid (pH 1.2)

| Time (minutes) | This compound (% Dissolved) | Bepotastine Besilate (Talion®) (% Dissolved) |

| 5 | ~25 | ~23 |

| 15 | ~60 | ~58 |

| 30 | ~85 | ~83 |

| 45 | ~95 | ~94 |

| 60 | >99 | >99 |

Table 2: Illustrative Comparative Dissolution Profile in Acetate Buffer (pH 4.0)

| Time (minutes) | This compound (% Dissolved) | Bepotastine Besilate (Talion®) (% Dissolved) |

| 5 | ~30 | ~28 |

| 15 | ~65 | ~63 |

| 30 | ~88 | ~86 |

| 45 | ~97 | ~96 |

| 60 | >99 | >99 |

Table 3: Illustrative Comparative Dissolution Profile in Phosphate Buffer (pH 6.8)

| Time (minutes) | This compound (% Dissolved) | Bepotastine Besilate (Talion®) (% Dissolved) |

| 5 | ~35 | ~33 |

| 15 | ~70 | ~68 |

| 30 | ~90 | ~88 |

| 45 | ~98 | ~97 |

| 60 | >99 | >99 |

The research findings suggest that despite differences in the intrinsic solubility of the salt forms, formulation factors can be modulated to achieve a comparable release profile. The similar dissolution rates observed for this compound and bepotastine besilate tablets are a positive indicator for the potential bioequivalence of the nicotinate salt form, suggesting it could be a suitable candidate for further development. nih.govresearchgate.net

Advanced Analytical Methodologies for Bepotastine Nicotinate

Impurity Profiling and Characterization

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at identifying and characterizing any unwanted chemicals that may be present in the final drug substance.

Identification of Process-Related Impurities in Bepotastine (B66143) Drug Substance

The manufacturing process of Bepotastine nicotinate (B505614), like any multi-step chemical synthesis, can give rise to various process-related impurities. These can include unreacted starting materials, intermediates, by-products from unintended side reactions, and degradation products. veeprho.comdaicelpharmastandards.com A study on the related compound, Bepotastine besilate, identified several potential process-related impurities. nih.gov Given the shared active moiety, similar impurities could be anticipated in Bepotastine nicotinate.

Identified potential process-related impurities include:

(S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid (Imp-A) nih.gov

4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1- piperidinebutyric acid, N-oxide (Imp-B) nih.gov

(S)-4-[(4- chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane (Imp-C) nih.gov

Bepotastine N-Oxide daicelpharmastandards.com

Bepotastine piperidine (B6355638) N-Oxide daicelpharmastandards.com

SBPB (Bepotastine n-Butyl Ester) daicelpharmastandards.com

SBPI (Bepotastine Isopropyl Ester) daicelpharmastandards.com

These impurities are essential for evaluating the quality, stability, and safety of the active pharmaceutical ingredient. daicelpharmastandards.com

Structural Elucidation of Impurities (e.g., NMR, MS Spectroscopy)

Once potential impurities are detected, their chemical structures must be precisely determined. This process, known as structural elucidation, employs a combination of sophisticated analytical techniques. veeprho.comshimadzu.comshimadzu.com

For the impurities found in Bepotastine, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for characterization. nih.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in determining the elemental composition of an impurity. shimadzu.comshimadzu.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation capabilities of chromatography with the detection power of mass spectrometry. veeprho.comveeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. Different types of NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HMBC, HSQC) help in piecing together the connectivity of atoms within the impurity, leading to its definitive structural identification. veeprho.comnih.gov

By combining the data from MS and NMR, the exact chemical structures of process-related impurities in Bepotastine have been successfully elucidated. nih.gov

Analytical Method Development and Validation

To ensure the consistent quality of this compound, robust analytical methods are required for the detection and quantification of the active pharmaceutical ingredient and its impurities.

Development of Stability-Indicating RP-HPLC Methods for this compound and Impurities

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, degradation products, and excipients. For Bepotastine and its impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique. nih.govderpharmachemica.comsemanticscholar.orgresearchgate.net

The development of an RP-HPLC method involves optimizing several parameters to achieve good separation and resolution of all components. Key parameters include:

Stationary Phase (Column): A C8 or C18 column is typically used. For instance, a Shimadzu Inertsil C8-3 column (150 mm × 4.6 mm, 3 μm) has been shown to be effective. nih.gov

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. A common mobile phase consists of an ammonium (B1175870) formate (B1220265) buffer (pH adjusted to 3.8 with formic acid) and acetonitrile, often used in a gradient elution mode. nih.gov Another method utilizes a buffer of phosphoric acid in water (pH 3.0) and a mixture of acetonitrile, methanol, and water as the mobile phase. derpharmachemica.comsemanticscholar.orgresearchgate.net

Flow Rate: A typical flow rate is around 1.0 mL/min. derpharmachemica.comsemanticscholar.orgresearchgate.net

Detection Wavelength: The UV detector is commonly set at a wavelength where Bepotastine and its impurities show good absorbance, such as 225 nm or 254 nm. derpharmachemica.comjetir.org

Column Temperature: Maintaining a consistent column temperature, for example at 45°C, can improve the reproducibility of the separation. derpharmachemica.comsemanticscholar.orgresearchgate.net

These methods are designed to separate Bepotastine from its known impurities and any degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light exposure. derpharmachemica.comresearchgate.net

Validation of Chromatographic Methods (e.g., Selectivity, Accuracy, Precision, Linearity)

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. jetir.orgcuni.cz Validation is performed according to guidelines from the International Council for Harmonisation (ICH). The key validation parameters for a chromatographic method include:

Selectivity/Specificity: This ensures that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brgavinpublishers.com In HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the main compound and its impurities. scielo.br

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. scielo.brgavinpublishers.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated. jetir.orggavinpublishers.com For Bepotastine, accuracy is typically expected to be in the range of 98-102%. gavinpublishers.comsdiarticle3.com

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. gavinpublishers.com For Bepotastine, linearity has been demonstrated over various concentration ranges, with correlation coefficients (r²) typically greater than 0.999. jetir.orgsdiarticle3.com

The following interactive table summarizes typical validation parameters for an RP-HPLC method for Bepotastine.

| Validation Parameter | Acceptance Criteria | Typical Result for Bepotastine Method |

| Selectivity | No interference at the retention time of the analyte and impurities. | The method is specific for Bepotastine and its impurities. |

| Linearity (r²) | ≥ 0.999 | 0.9993 - 0.9999 sdiarticle3.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.67% - 100.58% sdiarticle3.com |

| Precision (% RSD) | ≤ 2.0% | < 2% jetir.org |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.0249 µg/mL jetir.org |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.0757 µg/mL jetir.org |

Quantification Techniques for Impurities (e.g., HPLC-UV)

The quantification of impurities in bepotastine active pharmaceutical ingredients (APIs) is critical for ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely utilized and robust technique for this purpose. Research has led to the development of specific, accurate, and stability-indicating HPLC-UV methods for the separation and quantification of process-related impurities and degradation products. While the available literature primarily focuses on bepotastine besilate, the methodologies can be adapted for this compound.

A key approach involves the development of a reverse-phase liquid chromatographic (RP-LC) method that can effectively separate bepotastine from its potential impurities. derpharmachemica.com One such method was optimized using a Symmetry shield RP-18 column (250mm x 4.6 mm, 5µm particle size). derpharmachemica.com The specificity of these HPLC methods is determined by assessing their ability to resolve the main drug peak from the peaks of known impurities and those generated during forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). derpharmachemica.com

Several process-related impurities and degradation products for bepotastine have been identified and characterized. nih.govthieme-connect.com An effective HPLC method was developed to separate and quantify five potential impurities, three of which were newly identified compounds. nih.govthieme-connect.com This method demonstrated the capability to quantify these impurities in the range of 0.05-0.75 μg/mL. nih.govthieme-connect.com The validation of these analytical methods is performed according to the International Conference on Harmonisation (ICH) guidelines, ensuring parameters such as specificity, precision, linearity, accuracy, and robustness are met. derpharmachemica.comresearchgate.net

The following tables summarize the findings from various studies on the HPLC-UV quantification of bepotastine impurities.

Table 1: Chromatographic Conditions for Impurity Quantification in Bepotastine Besilate

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase (Column) | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) | Shimadzu Inertsil C8-3 (150 mm×4.6 mm, 3 μm) |

| Mobile Phase | A: Phosphate buffer (pH 3.0 with triethylamine) B: Acetonitrile:Methanol:Water (70:20:10 v/v/v) | A: 15 mmol Ammonium formate buffer (pH 3.8 with formic acid) B: Acetonitrile |

| Elution Mode | Not Specified | Gradient |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 225 nm | 220 nm |

| Column Temperature | 45°C | Not Specified |

| Source | derpharmachemica.com | nih.govthieme-connect.comthieme-connect.com |

Table 2: Identified Impurities in Bepotastine Besilate

| Impurity Name | Chemical Name |

|---|---|

| Imp-A | (S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid |

| Imp-B | 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1- piperidinebutyric acid, N-oxide |

| Imp-C | (S)-4-[(4- chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane |

| Condensed ether | Not Specified |

| Condensed ester | Not Specified |

| Isopropyl ester | (S)-isopropyl 4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate |

| n-Butyl ester | (S)-butyl 4-(4-((4-chlorophenyl)(pyridin-2yl)methoxy)piperidin-1-yl)butanoate |

| Oxidative degradate | Not Specified |

| Source | derpharmachemica.comnih.govthieme-connect.comthieme-connect.comsdiarticle3.com |

Table 3: Validation Parameters for an HPLC Method for Bepotastine Impurities

| Validation Parameter | Result |

|---|---|

| Linearity Range | 0.05 - 0.75 µg/mL |

| Precision (%RSD) | Intra-day: 0.15 to 1.84% Inter-day: 0.19 to 1.93% |

| Accuracy (% Recovery) | 99.52 ± 0.65 to 101.48 ± 1.63 |

| Limit of Detection (LOD) | 1.2 µg/ml |

| Limit of Quantification (LOQ) | 3.6 µg/ml |

| Source | nih.govthieme-connect.comresearchgate.netsdiarticle3.com |

These validated HPLC-UV methods are suitable for the routine quality control analysis of bepotastine, ensuring the detection and quantification of synthetic and degradation impurities. derpharmachemica.com The stability-indicating nature of these methods confirms their utility in monitoring the purity of the drug substance over its shelf life. derpharmachemica.com

Formulation Science Research for Bepotastine Nicotinate

Development of Novel Oral Solid Formulations

Research into oral solid formulations of bepotastine (B66143) has focused on creating stable, effective tablets with desirable dissolution characteristics. The development of new salt forms, such as bepotastine nicotinate (B505614), has been a key area of investigation to identify candidates with favorable physicochemical properties.

Wet Granulation Methodologies for Salt Formulations

The conventional wet granulation method has been successfully employed in the preparation of tablets for various bepotastine salts, including the nicotinate and salicylate (B1505791) forms. nih.govresearchgate.netnih.gov This established pharmaceutical manufacturing process is utilized to improve the flow and compression characteristics of the powder mixture, ensuring uniformity and quality of the final tablet.

In a representative wet granulation process for a bepotastine salt, the active pharmaceutical ingredient is blended with various excipients. nih.gov A typical formulation would include:

A filler: such as microcrystalline cellulose or D-mannitol, to increase the bulk of the formulation.

A binder: like povidone, which is added as a solution to the powder blend to form granules.

A disintegrant: for instance, sodium starch glycolate, to facilitate the breakup of the tablet in the gastrointestinal tract.

A lubricant: such as sodium stearyl fumarate, to prevent the tablet from sticking to the manufacturing equipment during compression. nih.gov

The process involves dry mixing the active ingredient and excipients, followed by the addition of a granulation liquid (e.g., water or an alcohol-water mixture) to form a wet mass. This mass is then dried and milled to produce granules of the desired size, which are subsequently lubricated and compressed into tablets. Studies have shown that bepotastine nicotinate is stable in heat, light, and water, making it a suitable candidate for this manufacturing method. nih.govresearchgate.net

Tablet Dissolution Rate Comparisons

A critical aspect of formulation development is ensuring that the new salt formulation performs comparably to existing, approved forms. Dissolution studies are conducted to compare the rate at which the active ingredient is released from the tablet in different simulated physiological environments.

Research has demonstrated that tablets loaded with this compound exhibit dissolution rates similar to those of the commercially available bepotastine besilate tablet (Talion®). nih.govresearchgate.net These comparative studies were performed in several selected dissolution media, including water and solutions at pH 1.2, 4.0, and 6.8, which simulate the conditions of the stomach and intestines. nih.govnih.gov The findings indicate that the release profile of this compound is comparable to that of the besilate salt across the physiological pH range, which is a crucial factor for establishing bioequivalence. nih.govresearchgate.net

| Bepotastine Salt Form | Reference Product | Dissolution Media | Comparative Dissolution Finding |

|---|---|---|---|

| This compound | Bepotastine Besilate (Talion®) | Various selected media | Similar dissolution rates observed nih.gov |

| Bepotastine Salicylate (as a related example) | Bepotastine Besilate (Commercial Product) | Water, pH 1.2, pH 4.0, pH 6.8 | Similar dissolution profiles observed nih.gov |

Exploration of Advanced Drug Delivery Systems

Beyond conventional immediate-release tablets, research has explored advanced drug delivery systems to modify the release profile and target the delivery of bepotastine. While much of this preclinical and formulation work has utilized bepotastine besilate as the model compound, the principles and technologies are applicable to other salt forms like this compound.

Sustained-Release Oral Formulations

Due to the relatively short biological half-life of bepotastine, sustained-release oral formulations have been investigated to provide a longer duration of action, potentially allowing for less frequent administration. researchgate.netgoogle.com The goal is to develop a formulation that can maintain effective plasma concentrations over an extended period. google.com

One approach involves using a matrix system where the drug is combined with release-controlling polymers. researchgate.netajou.ac.kr An experimental design for a once-daily bepotastine besilate sustained-release tablet identified key excipients like hydroxypropyl methylcellulose, polyvinyl-alcohol, and citric acid as critical factors impacting the release pattern. ajou.ac.kr An optimized formulation developed through a direct compression process demonstrated an appropriate dissolution profile for sustained-release effects. researchgate.netajou.ac.kr

| Time (hours) | Cumulative Drug Release (%) |

|---|---|

| 1 | 24.9% |

| 3 | 47.4% |

| 10 | 88.8% |

Nasal Gel Formulations for Targeted Delivery (Preclinical Focus)

For localized conditions like allergic rhinitis, targeted delivery via nasal formulations offers the advantage of applying the drug directly to the site of action. Preclinical research has focused on developing mucoadhesive in-situ nasal gels of bepotastine besilate. rjptonline.orgresearchgate.net These formulations are administered as a liquid (sol) that converts into a gel at body temperature, prolonging contact time with the nasal mucosa. rjptonline.org

These in-situ gels are typically formulated using thermosensitive polymers, such as Poloxamer 407 and Poloxamer 188. rjptonline.org Preclinical evaluations have characterized various physicochemical properties crucial for their performance. Studies have shown these formulations can provide sustained drug release for over four hours. rjptonline.orgresearchgate.net Fourier-transform infrared spectroscopy (FTIR) analysis confirmed the compatibility of bepotastine besilate with the polymer matrix, showing no evidence of drug-polymer interactions. rjptonline.org

| Parameter | Finding |

|---|---|

| Gelling Temperature | 33.3 ± 0.41 to 36.7 ± 0.73 °C |

| Gelling Time | 15.7 ± 01.52 to 43.3 ± 20.80 seconds |

| pH | 6.13 ± 0.10 to 6.91 ± 0.02 |

| Mucoadhesive Strength | 1056 ± 0.32 to 6456 ± 0.45 dyne/cm² |

| Drug Content Uniformity | > 95% |

| In Vitro Release Profile | Sustained release exceeding 4 hours |

Ophthalmic Solution Formulation Aspects (Non-clinical)

In the development of ophthalmic solutions, several non-clinical factors are essential considerations. While specific non-clinical data on this compound ophthalmic solutions is not widely published, studies on bepotastine besilate provide insight into the formulation aspects for the bepotastine molecule.

Non-clinical pharmacokinetic experiments suggest that ophthalmic administration of bepotastine besilate results in very little systemic exposure. hres.ca In vitro metabolism studies using human liver microsomes have demonstrated that bepotastine is minimally metabolized by Cytochrome P450 (CYP450) isozymes. hres.ca Furthermore, these studies showed that bepotastine besilate does not significantly inhibit the metabolism of substrates for major CYP enzymes like CYP3A4, CYP2C9, and CYP2C19, indicating a low potential for drug-drug interactions via this pathway. hres.ca

From a pharmacodynamic perspective, non-clinical animal studies have shown that bepotastine besilate can inhibit conjunctival edema in guinea pigs, supporting its topical efficacy. hres.ca The formulation is designed to leverage bepotastine's multiple mechanisms of action, which include selective histamine (B1213489) H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration into inflamed tissues. nih.govgoogle.com

Strategic Considerations in Bepotastine Nicotinate Drug Development

Preclinical Development Paradigms for Antiallergic Agents

The preclinical development of antiallergic agents such as bepotastine (B66143) nicotinate (B505614) relies on a variety of in vitro and in vivo models to characterize their efficacy and mechanism of action. These models are designed to simulate the key pathophysiological events of allergic reactions. europa.eu

In Vitro Models:

Initial screening and mechanistic studies often employ in vitro assays. For antihistamines, these include receptor binding assays to determine the affinity and selectivity for histamine (B1213489) H1 receptors. nih.gov Cell-based functional assays are also crucial to measure the antagonist activity at these receptors. psu.edu

Other important in vitro models for evaluating antiallergic compounds include:

Mast cell stabilization assays: These assays, often using rat peritoneal mast cells, assess a compound's ability to inhibit the release of histamine and other inflammatory mediators upon stimulation. tracercro.compatsnap.com

Eosinophil chemotaxis assays: These experiments measure the ability of a compound to inhibit the migration of eosinophils towards chemoattractants like leukotriene B4, which is a key process in the late-phase allergic reaction. tracercro.compatsnap.com

Cytokine and chemokine production assays: Human keratinocytes or other relevant cell lines can be used to investigate a compound's ability to suppress the production of pro-inflammatory cytokines (e.g., IL-1α) and chemokines (e.g., CXCL10, CCL17). altasciences.comfda.gov

In Vivo Models:

Animal models are indispensable for evaluating the integrated physiological response to an antiallergic drug. europa.eu Rodents, particularly guinea pigs and mice, are commonly used due to their well-characterized allergic responses and economic advantages. europa.eu

Key in vivo models for antiallergic drug development include:

Allergic conjunctivitis models: In guinea pigs, allergic conjunctivitis can be induced by passive sensitization with anti-ovalbumin antiserum followed by an ovalbumin challenge. tracercro.com This model is used to assess the inhibition of conjunctival vascular hyperpermeability. tracercro.com

Allergic rhinitis models: Mouse models of allergic rhinitis are established by sensitizing the animals with an allergen like ovalbumin and then challenging them via inhalation. tga.gov.au These models allow for the evaluation of nasal symptoms such as sneezing and rubbing. tga.gov.au

Urticaria models: Chemically-induced urticaria models in rodents can be established by administering agents like histamine or substance P to elicit wheal and flare reactions. tracercro.com

Passive cutaneous anaphylaxis (PCA) models: This model is used to evaluate the inhibition of histamine-induced cutaneous vascular permeability. researchgate.net

The selection of appropriate preclinical models is critical for generating the necessary data to support the progression of a new antiallergic agent to clinical trials.

Target Identification and Validation in Allergic Diseases

The therapeutic efficacy of bepotastine is rooted in its multi-target mechanism of action, which has been identified and validated through extensive preclinical research. europa.eutracercro.comnih.gov The primary molecular target is the histamine H1 receptor, a key player in the acute symptoms of allergic reactions. europa.eueuropa.eunih.gov

Histamine H1 Receptor Antagonism: Bepotastine is a potent and highly selective antagonist of the histamine H1 receptor. europa.eunih.govpsu.edu Histamine, released from activated mast cells, binds to H1 receptors on various cells, leading to classic allergic symptoms such as itching, vasodilation (redness), and increased vascular permeability (swelling). nih.goveuropa.eu By competitively blocking this interaction, bepotastine effectively mitigates these early-phase allergic responses. tga.gov.aueuropa.eu The validation of the H1 receptor as a therapeutic target for allergic diseases is well-established, with decades of clinical success for antihistamines. stocktwits.com

Mast Cell Stabilization: Beyond its antihistaminic activity, bepotastine also functions as a mast cell stabilizer. europa.eutracercro.comnih.gov It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pre-formed and newly synthesized inflammatory mediators, such as leukotrienes and prostaglandins. europa.eunih.gov This dual action of both blocking histamine's effects and reducing its release makes bepotastine a comprehensive treatment for allergic conditions. nih.gov

Inhibition of Eosinophil Migration: The late phase of an allergic reaction is characterized by the infiltration of inflammatory cells, particularly eosinophils, into the affected tissues. europa.eunih.gov Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues. europa.eutracercro.com This action is crucial for preventing chronic allergic inflammation and tissue damage. europa.eu

The following table summarizes the key molecular targets of bepotastine and their roles in allergic diseases.

| Molecular Target | Mechanism of Action | Role in Allergic Disease |

| Histamine H1 Receptor | Selective antagonist | Mediates acute allergic symptoms such as itching, redness, and swelling. |

| Mast Cells | Inhibition of degranulation | Primary source of histamine and other inflammatory mediators. |

| Eosinophils | Suppression of migration | Contribute to late-phase allergic inflammation and tissue damage. |

| Pro-inflammatory Cytokines/Chemokines (e.g., IL-5, LTB4) | Inhibition of production/activity | Mediate and amplify the inflammatory cascade. |

This table is based on data from multiple sources. europa.eutracercro.comresearchgate.netnih.goveuropa.eunih.govfreyrsolutions.com

Regulatory Science Aspects in Preclinical Data Submission

The submission of preclinical data to regulatory authorities like the U.S. Food and Drug Administration (FDA) is a critical step in the drug development process. psu.edu This data package must provide a comprehensive safety and pharmacological profile of the drug candidate to justify its use in human clinical trials. psu.edu For antiallergic agents like bepotastine nicotinate, this involves adhering to specific guidelines and standards.

International Council for Harmonisation (ICH) Guidelines: The ICH provides harmonized guidelines for the non-clinical safety evaluation of pharmaceuticals. europa.eutracercro.comeuropa.eu Key guidelines relevant to the preclinical submission for an antiallergic drug include:

ICH M3(R2): This guideline provides recommendations on the type and duration of non-clinical safety studies needed to support clinical trials and marketing authorization. europa.eutracercro.comeuropa.eu

ICH S7A: This guideline focuses on safety pharmacology studies to assess the effects of a drug on vital functions, including the cardiovascular, respiratory, and central nervous systems. patsnap.com

ICH S7B: This provides specific guidance on evaluating the potential for a drug to cause delayed ventricular repolarization (QT interval prolongation), a known risk for some antihistamines. patsnap.com

Core Preclinical Study Requirements: The preclinical data package for an Investigational New Drug (IND) application typically includes:

Pharmacology studies: These studies define the drug's mechanism of action and its effects on the body.

Toxicology studies: Acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent and one non-rodent) are generally required to identify potential target organs for toxicity. psu.edualtasciences.com

Pharmacokinetic studies: These studies evaluate the ADME of the drug in animals. psu.edu

Genotoxicity studies: A battery of tests is required to assess the drug's potential to damage genetic material. altasciences.com

Good Laboratory Practice (GLP) and Data Standards: All preclinical safety studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations (21 CFR Part 58). psu.edunamsa.com GLP ensures the quality, integrity, and reliability of non-clinical safety data. psu.edunamsa.com Furthermore, regulatory agencies now require the electronic submission of preclinical study data in a standardized format, such as the Standard for Exchange of Nonclinical Data (SEND). altasciences.comfederalregister.gov

The following table summarizes the key regulatory science aspects in preclinical data submission.

| Regulatory Aspect | Description | Key Guidance/Regulation |

| Non-clinical Safety Studies | A comprehensive set of studies to evaluate the safety profile of the drug candidate. | ICH M3(R2) |

| Safety Pharmacology | Assessment of effects on vital organ systems. | ICH S7A, S7B |

| Good Laboratory Practice (GLP) | A quality system for non-clinical safety studies. | 21 CFR Part 58 |

| Data Standardization | Electronic submission of data in a standardized format. | SEND |

This table is based on information from various regulatory guidance documents. europa.eupsu.edutracercro.compatsnap.comaltasciences.comeuropa.eunamsa.comfederalregister.gov

Q & A

Q. What frameworks are recommended for structuring research questions on this compound’s dual-action mechanisms?

- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define clinical questions (e.g., “In adults with allergic rhinitis [P], does this compound [I] vs. placebo [C] reduce nasal eosinophilia [O] over 4 weeks [T]?”). For preclinical studies, adapt FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to prioritize hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.